1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVMUQZBUDGAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategy
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Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields N-Boc-piperazine.
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Alkylation : Reacting N-Boc-piperazine with 3-bromobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours selectively alkylates the free amine.
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Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane liberates the secondary amine, yielding 1-[(3-bromophenyl)methyl]piperazine.
Key Data :
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of 1,2,5-Thiadiazol-3-yl Derivatives
The 1,2,5-thiadiazole ring is constructed via cyclization reactions, often employing sulfurization of diamines or nitrile precursors.
Cyclization of 1,2-Diamines with Sulfurizing Agents
Reacting 1,2-diaminoethane derivatives with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) under reflux forms the 1,2,5-thiadiazole core. For example:
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Procedure : A solution of 1,2-diaminopropane in dry THF is treated with S₂Cl₂ at 0°C, followed by warming to room temperature. The reaction mixture is quenched with aqueous NaHCO₃ to yield 3-methyl-1,2,5-thiadiazole.
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Modification : Introducing a nitrile group at the 3-position requires starting from cyanoacetylene derivatives, which undergo cycloaddition with sulfur donors.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates cyclization, reducing reaction times from hours to minutes. For instance, reacting malononitrile with elemental sulfur in DMF under MWI (150°C, 20 min) produces 3-cyano-1,2,5-thiadiazole in 78% yield.
Comparative Table : Thiadiazole Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| S₂Cl₂ Cyclization | 1,2-Diamine | THF, 0°C to RT | 65 | Extraction |
| MWI with S⁰ | Malononitrile | DMF, 150°C, 20 min | 78 | Recrystallization |
| Nitrile Sulfurization | Cyanoacetylene | Toluene, reflux | 82 | Column Chromatography |
Coupling of 1,2,5-Thiadiazole to Piperazine
The final step involves linking the thiadiazole to the monoalkylated piperazine. Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling are predominant methods.
Nucleophilic Aromatic Substitution
Activating the thiadiazole’s 3-position with a leaving group (e.g., chloride) enables displacement by the piperazine amine.
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling ensures efficient bond formation.
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Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C.
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Scope : Tolerates electron-deficient thiadiazoles but requires anhydrous conditions.
One-Pot Approaches and Green Chemistry
Recent advances emphasize tandem reactions to reduce purification steps. For example, a one-pot alkylation-cyclization sequence using NaOH/DMSO as a superbase medium achieves 50–60% overall yield but faces limitations with sterically hindered substrates.
Challenges and Optimization
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Regioselectivity : Competing alkylation at both piperazine nitrogens necessitates careful stoichiometry or protection.
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Thiadiazole Stability : Sensitivity to hydrolysis requires inert atmospheres during coupling.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
Chemical Reactions Analysis
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds with diverse properties.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Piperazine Ring
Piperazine derivatives are often modified at the 1- and 4-positions to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Halogen Position : The meta-bromine in the target compound contrasts with para-halogenated analogues (e.g., 4-CPP, 4-Bromobenzyl derivatives), which may alter steric interactions in receptor binding .
- Heterocyclic Moieties : The thiadiazole group in the target compound differs from electron-rich furans (e.g., 2-furanylmethyl in ) or aromatic systems like cinnamyl in flunarizine . Thiadiazoles enhance metabolic stability compared to furans but may reduce solubility.
Physicochemical Properties
Lipophilicity and electronic properties significantly influence bioavailability and target engagement:
Table 2: Physicochemical Comparisons
*logP values estimated using fragment-based methods.
Key Observations :
Key Observations :
- Thiadiazole Impact : The thiadiazole’s electron-withdrawing nature may enhance interactions with polar residues in enzymatic or receptor-binding sites, akin to fluorinated groups in flunarizine .
Biological Activity
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with significant biological activity, primarily due to its unique structural features that include a piperazine core, a bromophenyl substituent, and a thiadiazole moiety. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This unique configuration enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in lipid metabolism and cell signaling pathways.
- Receptor Interaction : It could interact with various receptors, influencing cellular responses and signaling cascades.
These interactions suggest potential therapeutic applications in conditions such as neuropathic pain and inflammation .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been highlighted:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.015 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
The compound demonstrated significant activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .
Anticancer Activity
In vitro studies have shown promising results regarding the anticancer potential of this compound:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HepG2) | 15.0 |
| Breast cancer (MCF-7) | 10.5 |
| Prostate cancer (PC-3) | 12.0 |
| Colorectal cancer (HCT-116) | 18.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Case Studies
A notable study explored the compound's efficacy in treating neuropathic pain in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .
Q & A
Basic: What are the key synthetic routes and purification strategies for synthesizing 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of piperazine with 3-bromobenzyl chloride to introduce the 3-bromophenylmethyl group. This step may use polar aprotic solvents (e.g., DMF) and a base like K₂CO₃ to facilitate nucleophilic substitution .
- Step 2 : Coupling the intermediate with a 1,2,5-thiadiazole derivative. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution can be employed, depending on the thiadiazole precursor .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures ensures high purity. TLC monitoring (hexane:ethyl acetate, 2:1) is critical for tracking reaction progress .
Basic: How do the bromophenyl and thiadiazole substituents influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- Bromophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The bromine atom’s electron-withdrawing effect may stabilize aromatic π-π stacking with biological targets like CNS receptors .
- Thiadiazole Moiety : Introduces hydrogen-bonding capability via sulfur and nitrogen atoms, potentially enhancing binding affinity to enzymes (e.g., kinases) or neurotransmitter transporters .
- Synergistic Effects : The combined substituents may increase metabolic stability compared to non-halogenated analogs, as observed in similar piperazine derivatives .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Solvent Selection : Use DMF for alkylation steps to enhance nucleophilicity, while DCM/water biphasic systems minimize side reactions in CuAAC couplings .
- Catalyst Screening : Test CuSO₄/Na-ascorbate for CuAAC efficiency or Pd-based catalysts for cross-coupling reactions. Optimize loading (0.3–0.6 equiv.) to balance cost and yield .
- Temperature Control : Conduct reactions at 25–40°C to avoid thermal decomposition of the thiadiazole ring. Microwave-assisted synthesis may reduce reaction time by 30–50% .
- Yield Analysis : Compare HPLC purity (≥95%) and NMR spectral data to literature benchmarks for structural validation .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Studies : Repeat assays under standardized conditions (e.g., IC₅₀ measurements using identical cell lines or enzyme batches) to isolate protocol variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl or CF₃) to assess if activity discrepancies arise from substituent-specific interactions. Use molecular docking to predict binding modes .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, peer-reviewed journals) and apply statistical models (ANOVA) to identify outliers or trends .
Advanced: What in silico and in vitro methods are recommended for mechanistic studies of this compound?
Methodological Answer:
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with dopamine D₂/D₃ receptors, leveraging crystallographic data (PDB IDs: 6CM4, 7F6A) .
- QSAR Modeling : Develop models using descriptors like molar refractivity and topological polar surface area to predict activity across analogs .
- In Vitro Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or monoamine oxidases (fluorometric assays) at 1–100 μM concentrations .
- Cellular Uptake : Use Caco-2 monolayers with LC-MS quantification to assess permeability and efflux ratios .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied piperazine N-substituents (e.g., sulfonyl groups) to evaluate effects on receptor selectivity .
- Halogen Substitution : Replace bromine with fluorine or iodine to study halogen-bonding contributions to target engagement. Use X-ray crystallography for structural validation .
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to prioritize analogs with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
